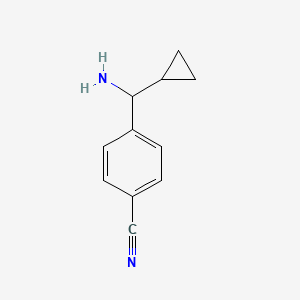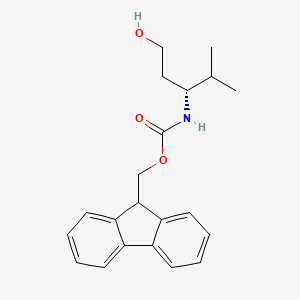
(R)-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom at the 6th position, a nitro group at the 3rd position, and a fluorophenyl ethylamine moiety at the nitrogen atom of the quinoline ring. The unique structural features of this compound make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Bromination: Introduction of a bromine atom at the 6th position of the quinoline ring.
Nitration: Introduction of a nitro group at the 3rd position of the quinoline ring.
Amidation: Coupling of the 4-amino group with ®-1-(4-fluorophenyl)ethylamine.
Each of these steps requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), nitrating agents (e.g., nitric acid), and coupling reagents (e.g., EDCI or DCC) under controlled temperatures and pH.
Industrial Production Methods
Industrial production of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitroso or nitro group.
Reduction: Reduction of the nitro group to an amine or hydroxylamine.
Substitution: Halogen exchange reactions at the bromine position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Halogen exchange can be facilitated by nucleophilic substitution reactions using reagents like sodium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine or hydroxylamine derivatives.
科学的研究の応用
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of ®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- ®-(+)-1-(4-Fluorophenyl)ethyl isocyanate
- ®-(-)-1-(4-Fluorophenyl)ethyl isothiocyanate
Uniqueness
®-6-Bromo-N-(1-(4-fluorophenyl)ethyl)-3-nitroquinolin-4-amine is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C17H13BrFN3O2 |
|---|---|
分子量 |
390.2 g/mol |
IUPAC名 |
6-bromo-N-[(1R)-1-(4-fluorophenyl)ethyl]-3-nitroquinolin-4-amine |
InChI |
InChI=1S/C17H13BrFN3O2/c1-10(11-2-5-13(19)6-3-11)21-17-14-8-12(18)4-7-15(14)20-9-16(17)22(23)24/h2-10H,1H3,(H,20,21)/t10-/m1/s1 |
InChIキー |
JEWFCVFCPVSSDF-SNVBAGLBSA-N |
異性体SMILES |
C[C@H](C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
正規SMILES |
CC(C1=CC=C(C=C1)F)NC2=C3C=C(C=CC3=NC=C2[N+](=O)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutyl-2-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-amine](/img/structure/B15226627.png)
![8-Chloroimidazo[1,2-a]pyrazin-3-amine](/img/structure/B15226630.png)
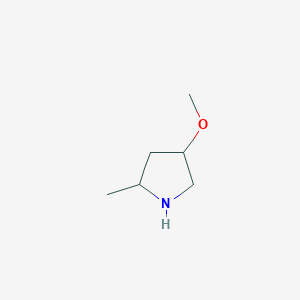
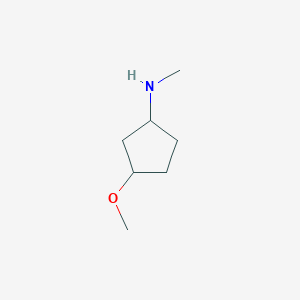


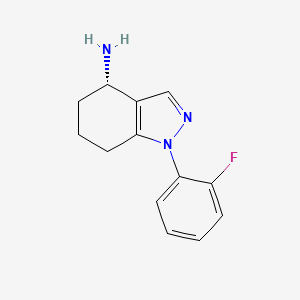
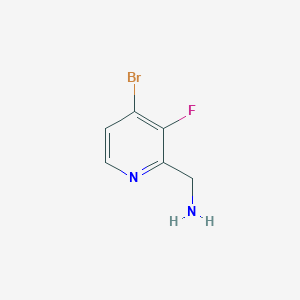


![methyl 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxylate](/img/structure/B15226690.png)
![6-(Mercaptomethyl)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B15226714.png)
